molecular formula C21H22N4O2S B5687705 N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide

Cat. No. B5687705
M. Wt: 394.5 g/mol
InChI Key: XSOLIRNOPYAMCJ-IBGZPJMESA-N
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Description

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide is not fully understood, but it is thought to involve the conversion of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide to MPP+ by monoamine oxidase-B (MAO-B) in the brain. MPP+ is a neurotoxin that selectively damages dopamine-producing neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has been found to exhibit a variety of biochemical and physiological effects. In addition to its neurotoxic effects, N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has been found to affect the immune system and the cardiovascular system. N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has also been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide in lab experiments is its ability to induce Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease. However, there are also limitations to using N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide in lab experiments. For example, N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide is a neurotoxin that can be dangerous to handle, and its use requires careful safety precautions. In addition, the effects of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide on the immune system and the cardiovascular system can complicate the interpretation of experimental results.

Future Directions

There are many future directions for research involving N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide. One area of research is the development of new therapeutic approaches for Parkinson's disease based on the mechanism of action of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide. Another area of research is the investigation of the role of the immune system in neurodegenerative diseases, including Parkinson's disease. Additionally, N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide can be used to investigate the role of various neurotransmitters in the brain, as well as the effects of other neurotoxins on the brain and the immune system.

Synthesis Methods

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, while in solution-phase synthesis, the compound is synthesized in solution. The synthesis of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide typically involves the coupling of the 2-methyl-1H-imidazole-1-carboxylic acid derivative with the thienylacetic acid derivative, followed by the coupling of the resulting intermediate with the proline derivative.

Scientific Research Applications

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has been widely used in scientific research as a tool for investigating various biological processes. One of the most well-known applications of N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide is in the study of Parkinson's disease. N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has been found to induce Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease. N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide has also been used to investigate the role of dopamine in addiction and reward pathways in the brain, as well as the role of the immune system in neurodegenerative diseases.

properties

IUPAC Name

(2S)-N-[4-(2-methylimidazol-1-yl)phenyl]-1-(2-thiophen-3-ylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-15-22-9-11-24(15)18-6-4-17(5-7-18)23-21(27)19-3-2-10-25(19)20(26)13-16-8-12-28-14-16/h4-9,11-12,14,19H,2-3,10,13H2,1H3,(H,23,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLIRNOPYAMCJ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)[C@@H]3CCCN3C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide

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